4-(benzenesulfonyl)-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzenesulfonyl)-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(benzenesulfonyl)-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a synthetic derivative characterized by a complex structure that includes a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is C26H26N4O4S with a molecular weight of approximately 522.6 g/mol. The structure comprises a piperazine ring, a butanone group, and a benzenesulfonyl group, which contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit a range of biological activities such as:
- Enzyme Inhibition : Compounds related to this structure have shown significant inhibition of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are crucial in neurotransmitter metabolism and neurodegenerative disease pathways .
- Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier (BBB) makes it a candidate for treating neurodegenerative diseases. Studies suggest that it may exhibit antidepressant-like effects in animal models .
The proposed mechanism of action involves the interaction of the compound with specific enzymes:
- Monoamine Oxidase (MAO) : Inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and norepinephrine, which can alleviate symptoms of depression.
- Cholinesterase Inhibition : By inhibiting ChE, the compound may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
Enzyme Inhibition Studies
In vitro studies have demonstrated that derivatives similar to this compound can significantly inhibit MAO-B and butyrylcholinesterase (BuChE). For instance, one study reported that certain benzothiazole derivatives showed IC50 values ranging from 14.80 μM to over 150 μM for MAO-B inhibition . The structure–activity relationship (SAR) indicated that specific substitutions on the benzothiazole ring enhance inhibitory potency.
Compound | Enzyme Target | IC50 Value (μM) |
---|---|---|
4g | MAO-B | 14.80 ± 5.45 |
4d | BuChE | 12.51 |
Control | Tacrine | 14.61 ± 5.81 |
Neuropharmacological Effects
In behavioral assays such as the forced swim test (FST), compounds with similar structures reduced immobility time significantly, suggesting potential antidepressant effects . The cytotoxicity assays conducted using the MTT method revealed cell viability above 90% at effective concentrations, indicating a favorable safety profile for further development.
Case Studies
Several case studies have explored the biological implications of benzothiazole derivatives:
- Neurodegenerative Disease Models : In rodent models of Alzheimer's disease, compounds exhibiting similar structural features demonstrated improvement in cognitive functions and memory retention.
- Antidepressant Activity : Clinical trials involving similar compounds have shown promise in treating major depressive disorder, with notable improvements in patient-reported outcomes.
属性
IUPAC Name |
4-(benzenesulfonyl)-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-2-18-8-6-11-20-22(18)24-23(30-20)26-15-13-25(14-16-26)21(27)12-7-17-31(28,29)19-9-4-3-5-10-19/h3-6,8-11H,2,7,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGPJZRMOOIABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。